![molecular formula C8H14N2O B13824843 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one CAS No. 38052-25-4](/img/structure/B13824843.png)
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and four methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone, followed by cyclization to form the bicyclic structure . The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its bicyclic structure provides a rigid framework that can interact with other molecules in a specific manner, facilitating reactions such as catalysis and substitution . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
2,5-Diazabicyclo[2.2.0]hexane: Lacks the methyl groups, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
38052-25-4 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,2,4,6-tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5-8(3)7(2,9-5)6(11)10(8)4/h5,9H,1-4H3 |
Clave InChI |
DOKNWQNHVUKYBY-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(C(N1)(C(=O)N2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
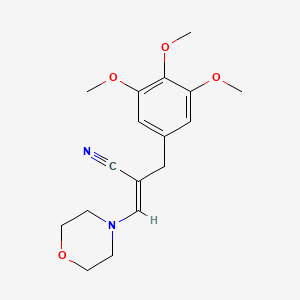
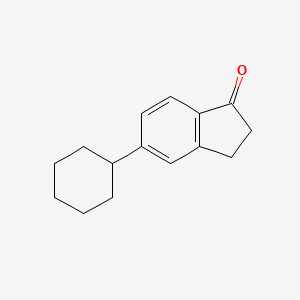
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
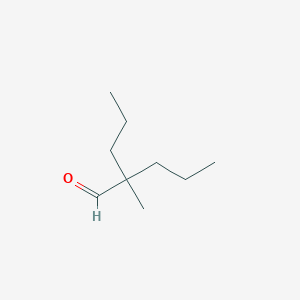
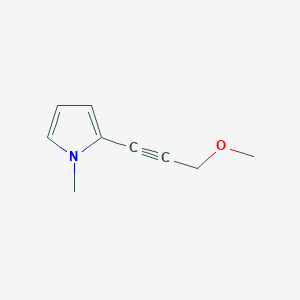
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
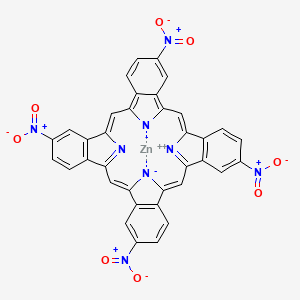
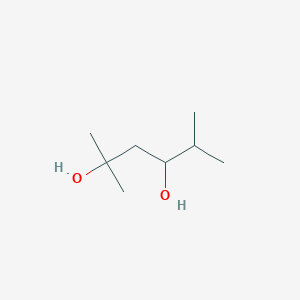

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)

